molecular formula C13H15NO3 B145412 N-(4-Ethenylbenzoyl)-2-methylalanine CAS No. 137349-05-4

N-(4-Ethenylbenzoyl)-2-methylalanine

Cat. No.: B145412
CAS No.: 137349-05-4
M. Wt: 233.26 g/mol
InChI Key: AAGBHYQKUJFBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Ethenylbenzoyl)-2-methylalanine is a synthetic organic compound combining a 2-methylalanine backbone with a 4-ethenylbenzoyl substituent. Its structure features a benzoyl group attached to the amino group of 2-methylalanine, with an ethenyl (vinyl) group at the para position of the benzene ring.

Properties

CAS No.

137349-05-4

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-[(4-ethenylbenzoyl)amino]-2-methylpropanoic acid

InChI

InChI=1S/C13H15NO3/c1-4-9-5-7-10(8-6-9)11(15)14-13(2,3)12(16)17/h4-8H,1H2,2-3H3,(H,14,15)(H,16,17)

InChI Key

AAGBHYQKUJFBAT-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)C=C

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)C=C

Synonyms

Alanine, N-(4-ethenylbenzoyl)-2-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Direct comparative data on N-(4-Ethenylbenzoyl)-2-methylalanine are scarce in published literature. However, insights can be drawn from analogs such as substituted benzylamines and benzoylated amino acids. Below, we analyze trends in physical properties, substituent effects, and commercial availability.

Substituent Position and Physical Properties

The position of substituents on aromatic rings significantly impacts physical properties. For example:

  • 2-Methylbenzylamine (bp 196–197°C, density 0.97 g/cm³) has a lower boiling point and slightly higher density than 3-Methylbenzylamine (bp 202–205°C, density 0.966 g/cm³) . This difference suggests that ortho-substitution disrupts molecular packing, reducing boiling points compared to meta-substituted analogs.

Commercial Availability and Cost

Reagent catalogs highlight cost variations among substituted benzylamines, which may reflect synthesis complexity or demand:

Compound CAS RN Boiling Point (°C) Density (g/cm³) Price (per 5g)
2-Methylbenzylamine [89-93-0] 196–197 0.97 JPY 7,100
3-Methylbenzylamine [100-81-2] 202–205 0.966 JPY 9,600

The higher price of 3-Methylbenzylamine may correlate with purification challenges or synthetic steps. Extending this trend, this compound would likely be costlier due to its complex synthesis (e.g., coupling 4-ethenylbenzoic acid with 2-methylalanine).

Functional Group Comparisons

  • Benzoyl vs. Benzyl Groups : Benzoyl derivatives (like the target compound) exhibit greater polarity than benzylamines due to the carbonyl group, enhancing solubility in polar solvents.
  • Ethenyl vs.

Research Findings and Implications

  • Polymer Chemistry: The ethenyl group could enable incorporation into vinyl-based polymers, acting as a functional monomer.
  • Pharmaceuticals: Benzoylated amino acids are precursors for prodrugs; the methyl and ethenyl groups might modulate bioavailability .

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